molecular formula C9H7BrFN B13623885 3-(3-Bromo-5-fluorophenyl)propanenitrile

3-(3-Bromo-5-fluorophenyl)propanenitrile

Cat. No.: B13623885
M. Wt: 228.06 g/mol
InChI Key: PTLVXCLFAIXMGZ-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)propanenitrile is an organic compound featuring a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 5, attached to a propanenitrile chain. Its molecular formula is C₉H₆BrFN, with a molecular weight of 226.05 g/mol. The nitrile group (-CN) and halogen substituents (Br, F) confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic reactivity, while fluorine modulates electronic effects and metabolic stability .

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7BrFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2

InChI Key

PTLVXCLFAIXMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCC#N

Origin of Product

United States

Preparation Methods

Alkylation of Halogenated Phenols with Halogenated Propanenitriles

A common and straightforward method to prepare 3-(3-bromo-5-fluorophenyl)propanenitrile involves the alkylation of a suitably substituted phenol with a halogenated propanenitrile derivative. For example, starting from 3-bromo-5-fluorophenol, reaction with 3-chloropropanenitrile in the presence of a base such as potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF) under reflux conditions yields the desired ether-linked propanenitrile compound.

This method relies on nucleophilic substitution where the phenolate ion attacks the electrophilic carbon of the halogenated propanenitrile, displacing the halide and forming the ether linkage.

Palladium-Catalyzed Cross-Coupling Reactions

Although direct reports on the cross-coupling synthesis of this compound are limited, related methodologies for aryl bromides suggest the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the aryl group onto a propanenitrile scaffold.

  • Catalysts: Pd(dppf)Cl₂ or Pd(MeCN)₂Cl₂ with phosphine ligands
  • Bases: Silver carbonate (Ag₂CO₃), potassium carbonate
  • Solvents: Acetonitrile (MeCN), ethyl cyanide (EtCN) with water
  • Temperature: 80–100°C
  • Time: 30 minutes to several hours

These reactions enable the coupling of aryl boronic acids or halides with nitrile-containing partners, enabling the construction of the aryl-propanenitrile bond with high yield and selectivity.

Chiral Resolution and Continuous Flow Synthesis for Amino Derivatives

For derivatives such as (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile, synthesis involves additional steps including chiral resolution and the introduction of the amino group. Continuous flow reactors are employed industrially to improve yield, purity, and scalability.

  • Chiral Resolution: Automated systems to separate enantiomers
  • Continuous Flow: Provides consistent reaction conditions, better heat and mass transfer
  • Reagents: Specific chiral catalysts or resolving agents

Though this applies to amino-substituted analogs, the nitrile precursor synthesis shares similar starting points and reaction conditions.

Detailed Reaction Procedure Example

Step Reagents & Conditions Description
1 3-Bromo-5-fluorophenol (1 equiv), K₂CO₃ (1.5 equiv) Base deprotonates phenol to phenolate ion
2 3-Chloropropanenitrile (1.1 equiv) Alkylating agent
3 DMF as solvent, reflux (approx. 120°C), 6–12 hours Nucleophilic substitution reaction proceeds
4 Work-up: aqueous extraction, organic solvent wash Isolation of crude product
5 Purification: recrystallization or chromatography Obtain pure this compound

Reaction Optimization and Yield Data

Parameter Optimal Condition Effect on Yield/Selectivity
Base Potassium carbonate Efficient phenolate formation, high yield
Solvent Dimethylformamide (DMF) Polar aprotic solvent favors nucleophilic attack
Temperature Reflux (~120°C) Ensures complete reaction, reduces side products
Molar Ratio (Phenol:Halide) 1:1.1 Slight excess of alkyl halide improves conversion
Reaction Time 6–12 hours Longer time improves yield but may increase impurities
Purification Column chromatography or recrystallization Achieves >95% purity

Typical isolated yields range from 70% to 85%, depending on reaction scale and purification efficiency.

Analytical Characterization for Confirmation

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Alkylation of Halogenated Phenol 3-Bromo-5-fluorophenol, 3-chloropropanenitrile K₂CO₃, DMF, reflux Simple, high yield, scalable Requires careful purification
Pd-Catalyzed Cross-Coupling Aryl bromide, boronic acid derivatives Pd catalyst, base, MeCN, 80–100°C High selectivity, versatile Requires expensive catalysts
Chiral Resolution & Continuous Flow Amino nitrile derivatives Automated chiral systems High purity, enantioselective More complex, specialized equipment

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Amines: From the reduction of the nitrile group.

    Carboxylic Acids: From the oxidation of the nitrile group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 3-(3-Bromo-5-fluorophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(3-Bromo-5-fluorophenyl)propanenitrile and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Br, 5-F on phenyl; nitrile C₉H₆BrFN 226.05 High electrophilicity; pharmaceutical intermediate
3-(2-Bromo-5-methoxyphenyl)propanenitrile 2-Br, 5-OCH₃ on phenyl; nitrile C₁₀H₁₀BrNO 256.10 Methoxy enhances electron density; lab reagent
3-(3,5-Difluorophenoxy)propanenitrile 3,5-F; phenoxy linkage; nitrile C₉H₆F₂NO 195.15 Phenoxy group increases flexibility; intermediate for Tegoprazan
3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile 5-Br, 2-I; β-ketonitrile C₉H₅BrINO 349.96 Keto group enables condensation reactions
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile 5-Br, 2-Cl; amino-nitrile C₉H₈BrClN₂ 286.53 Amino group introduces chirality; drug synthesis

Electronic and Steric Effects

  • Halogen Substituents : Bromine (Br) and fluorine (F) in the target compound are electron-withdrawing groups (EWGs), polarizing the phenyl ring and enhancing reactivity toward nucleophilic aromatic substitution. In contrast, methoxy (-OCH₃) in is electron-donating, reducing ring activation .
  • Nitrile Group : The -CN group in all compounds stabilizes adjacent electrophilic centers. However, β-ketonitrile () introduces additional reactivity for cyclization or condensation .
  • Phenoxy vs. Direct Linkage: The phenoxy group in increases molecular flexibility compared to the rigid phenyl-propanenitrile structure, affecting binding affinity in drug design .

Physical and Spectral Properties

  • Molecular Weight: The target compound (226.05 g/mol) is heavier than difluoro-phenoxy analogs (e.g., 195.15 g/mol in ) due to bromine’s atomic mass .
  • Spectral Data :
    • IR Spectroscopy : Nitrile stretching (~2240 cm⁻¹) is common. Bromine and fluorine substituents alter C-Br (~550 cm⁻¹) and C-F (~1220 cm⁻¹) peaks .
    • ¹³C NMR : The nitrile carbon resonates at ~115–120 ppm. Electron-withdrawing halogens deshield adjacent carbons, shifting signals downfield .

Biological Activity

3-(3-Bromo-5-fluorophenyl)propanenitrile is an organic compound notable for its unique structural features, including a bromine atom and a fluorine atom on a phenyl ring, along with a propanenitrile functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C10H8BrF
  • Molecular Weight : Approximately 243.08 g/mol
  • Structural Features : The presence of halogens (bromine and fluorine) and the nitrile group contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The halogen atoms and the nitrile group can facilitate binding to various biological targets, potentially modulating their activity. Understanding these interactions is critical for exploring therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of phenylpropanenitriles can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT-116 (colon cancer) with varying degrees of efficacy. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7TBD
3-Amino-2-bromo-5-fluoropyridineHCT-11626.44 ± 3.23
1-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridineHela2.59

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in cancer progression. For example, docking studies have indicated that similar compounds effectively bind to cyclin-dependent kinases (CDK2 and CDK9), which are crucial in cell cycle regulation and cancer proliferation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several nitrile-containing compounds on different cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF7 cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that the presence of halogen substituents enhances the binding affinity to target proteins, thereby increasing their inhibitory potency against key enzymes involved in tumor growth.

Q & A

Q. Critical Conditions :

  • Temperature : 60–100°C for substitution reactions to avoid side products.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling efficiency .
Synthetic RouteStarting MaterialsKey ConditionsYield Range*
Nucleophilic Substitution3-Bromo-5-fluorophenyl bromide, acrylonitrileK₂CO₃, DMF, 80°C60–75%
Cross-Coupling3-Bromo-5-fluorophenyl boronic acid, propanenitrile derivativePd(PPh₃)₄, THF, reflux50–65%

Q. Advanced Strategies :

  • Computational modeling : DFT calculations predict electron density maps to identify reactive sites .
  • Catalytic systems : Use ligands that favor steric control (e.g., bulky phosphines) to enhance selectivity .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:
Primary Methods :

  • ¹H/¹³C NMR : Confirm substituent positions and nitrile integration .
  • HPLC : Assess purity (>98% for biological studies) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: 242.03 g/mol) .
TechniqueApplicationKey Data Points
NMRStructural elucidationδ 7.4–7.6 (aromatic H), δ 120 (C≡N)
HPLCPurity assessmentRetention time: 8.2 min (C18 column)
X-rayAbsolute configuration (if crystalline)SHELX refinement

How can conflicting data regarding the biological activity of derivatives be systematically analyzed?

Answer:
Discrepancies arise from substituent effects and assay conditions. Resolve via:

  • Structure-Activity Relationship (SAR) : Compare analogs with systematic substituent changes (Table 1) .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values under standardized conditions .

Table 1 : Substituent Impact on Biological Activity

CompoundSubstituentsReported Activity
3-(4-Chlorophenoxy)propanenitrileCl, less lipophilicModerate enzyme inhibition
3-(4-Bromophenoxy)propanenitrileBr, higher molecular weightAntimicrobial
Target compoundBr, F, nitrilePending SAR studies

What methodologies are recommended for studying interaction mechanisms with biological targets?

Answer:

  • Enzyme assays : Measure inhibition kinetics (e.g., fluorogenic substrates for real-time monitoring) .
  • X-ray crystallography : Resolve binding modes using SHELX-refined protein-ligand structures .
  • Molecular docking : Predict binding poses with AutoDock Vina .

How should researchers handle and store this compound?

Answer:

  • Storage : 0–6°C under inert gas (Ar/N₂) to prevent nitrile hydrolysis .
  • Safety : Use fume hoods; LD₅₀ data pending, but assume acute toxicity (analogous nitriles: LD₅₀ ~200 mg/kg in rats) .

What computational approaches predict reactivity and pharmacological potential?

Answer:

  • DFT calculations : Optimize transition states for nitrile reactions .
  • ADMET prediction : Use SwissADME to estimate bioavailability and toxicity .

How does crystallographic data (e.g., SHELX) resolve structural ambiguities?

Answer:
SHELX refines X-ray data to:

  • Assign absolute stereochemistry (if chiral centers exist) .
  • Validate bond lengths (C≡N: ~1.16 Å) and angles .

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